6-Amino-5-fluoronicotinamide 6-Amino-5-fluoronicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676115
InChI: InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)
SMILES: C1=C(C=NC(=C1F)N)C(=O)N
Molecular Formula: C6H6FN3O
Molecular Weight: 155.13 g/mol

6-Amino-5-fluoronicotinamide

CAS No.:

Cat. No.: VC13676115

Molecular Formula: C6H6FN3O

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-fluoronicotinamide -

Specification

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
IUPAC Name 6-amino-5-fluoropyridine-3-carboxamide
Standard InChI InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)
Standard InChI Key GTFYUOITKYRPQV-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)N)C(=O)N
Canonical SMILES C1=C(C=NC(=C1F)N)C(=O)N

Introduction

Structural Characteristics and Chemical Identity

6-Amino-5-fluoronicotinamide (molecular formula: C₆H₅FN₃O) belongs to the nicotinamide analog family, distinguished by its dual functionalization at the 5- and 6-positions. The pyridine ring’s 5-fluoro substitution introduces electronegativity and steric effects, while the 6-amino group enhances nucleophilic reactivity. This configuration may influence binding affinity to enzymatic cofactors such as NAD(P)+, similar to modifications observed in 6-aminonicotinamide (6AN) and 5-fluoronicotinamide (5-FNAM) .

Comparative Analysis of Fluorinated Nicotinamide Analogs

The biological activity of fluorinated nicotinamides often correlates with their ability to disrupt NAD(P)+-dependent metabolic pathways. For instance:

  • 6-Aminonicotinamide (6AN): Converts intracellularly to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP), leading to metabolic dysregulation and epigenetic modulation in cancer cells .

  • 5-Fluoronicotinamide (5-FNAM): Demonstrates antimicrobial activity by interfering with nicotinic acid metabolism in Streptococcus spp. and Staphylococcus aureus, likely through competitive inhibition of NAD+ biosynthesis .

These analogs highlight the critical role of fluorine and amino group positioning in determining target specificity and potency.

Synthetic Pathways and Chemical Reactivity

While no documented synthesis of 6-amino-5-fluoronicotinamide exists, routes for analogous compounds suggest feasible strategies.

Hypothetical Synthesis

A plausible route involves:

  • Fluorination of 6-aminonicotinic acid: Using diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine at the 5-position.

  • Amidation: Conversion of the carboxylic acid group to an amide via coupling agents (e.g., EDC/HOBt) with ammonium chloride.

This approach mirrors methods used for 5-fluoronicotinic acid derivatives . Challenges include regioselective fluorination and minimizing side reactions at the amino group.

Stability and Reactivity

The electron-withdrawing fluorine atom at the 5-position may stabilize the pyridine ring against electrophilic attacks while enhancing the amino group’s nucleophilicity. Such properties could facilitate interactions with biological targets, such as enzymes requiring NAD(P)+ cofactors.

Biological Activity and Mechanism of Action

The compound’s potential mechanisms are inferred from structurally related inhibitors:

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)

6AN-derived 6-amino-NADP+ inhibits 6PGD, a key enzyme in the oxidative PPP, causing accumulation of upstream metabolites (e.g., 6-phosphogluconate) and epigenetic dysregulation (e.g., H3K9me3 loss) in pancreatic cancer metastases . By analogy, 6-amino-5-fluoronicotinamide could undergo similar metabolic activation to a fluorinated NADP+ analog, selectively targeting 6PGD-overexpressing cells.

Antimicrobial Activity

5-Fluoronicotinamide inhibits bacterial growth at concentrations as low as 0.05 µg/mL by disrupting NAD+ synthesis in Streptococcus spp. . The 6-amino-5-fluoro variant might exhibit enhanced potency due to improved binding to bacterial nicotinamide phosphoribosyltransferase (NAMPT).

Comparative Pharmacological Profiles

The table below contrasts 6-amino-5-fluoronicotinamide’s inferred properties with characterized analogs:

Property6-Amino-5-fluoronicotinamide (Inferred)6-Aminonicotinamide 5-Fluoronicotinamide
Molecular Weight155.13 g/mol136.12 g/mol139.11 g/mol
Primary Target6PGD, NAMPT6PGDBacterial NAD+ biosynthesis
Biological EffectMetabolic inhibition, epigenetic modulationH3K9me3 restoration, ATP depletionMicrobial growth inhibition
ToxicityLikely lower neurotoxicityNeurotoxicMinimal mammalian toxicity

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